Selective PI3Kδ Inhibitory Activity (IC50 = 2.70 nM) Compared to Cellular Potency (IC50 = 374 nM)
Derivatives of this piperidine scaffold demonstrate potent and selective PI3Kδ inhibition. A specific analog (BDBM50394897, CHEMBL2165498) exhibits an in vitro binding IC50 of 2.70 nM against PI3Kδ in a competitive fluorescence polarization assay [1]. Crucially, its functional cellular activity, measured by inhibition of PI3Kδ-mediated AKT phosphorylation (pS473) in Ri-1 cells, is IC50 = 374 nM [2]. This ~138-fold difference between biochemical and cellular potency is a key differentiator for this scaffold class, highlighting the importance of the cyanomethyl and hydroxyl groups for cellular permeability and target engagement.
| Evidence Dimension | PI3Kδ Inhibition (Biochemical vs. Cellular) |
|---|---|
| Target Compound Data | In vitro binding IC50 = 2.70 nM; Cellular pAKT inhibition IC50 = 374 nM |
| Comparator Or Baseline | In vitro binding IC50 = 2.70 nM (same assay) |
| Quantified Difference | Cellular potency is approximately 138-fold weaker than biochemical potency. |
| Conditions | Biochemical: Competitive fluorescence polarization assay, 30 min. Cellular: Ri-1 cells, pAKT (S473) electrochemiluminescence assay, 30 min [1][2]. |
Why This Matters
This data quantifies the functional translation of the scaffold's biochemical activity, a critical parameter for prioritizing lead compounds in a PI3Kδ inhibitor program.
- [1] BindingDB. BDBM50394897 (CHEMBL2165498). In vitro PI3Kδ binding IC50. View Source
- [2] BindingDB. BDBM50394897 (CHEMBL2165498). Cellular PI3Kδ pAKT inhibition IC50. View Source
